N-(2,3-dimethylphenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-trien-12-yl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with nitrogen, sulfur, and oxygen heteroatoms. Its synthesis and crystallographic characterization often rely on advanced tools like the SHELX software suite for X-ray diffraction analysis, which has been pivotal in resolving intricate molecular geometries and hydrogen-bonding patterns in similar compounds . The compound’s bioactivity is hypothesized to stem from its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in biological systems .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-14-7-6-10-19(15(14)2)25-20(29)11-17-13-31-23-26-21-18(22(30)27(17)23)12-24-28(21)16-8-4-3-5-9-16/h3-10,12,17H,11,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHWRQEQNDNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Analogues
The compound belongs to a class of nitrogen-sulfur-oxygen heterocycles, which are pharmacologically relevant due to their diverse binding modes. Key analogues include:
Key Structural Differences :
- The target compound’s tricyclic framework (vs.
- The 2,3-dimethylphenyl and phenyl substituents may enhance lipophilicity compared to polar marine-derived analogues like salternamide E .
Hydrogen-Bonding and Crystallographic Behavior
The compound’s hydrogen-bonding network, critical for stability and intermolecular interactions, was analyzed using graph-set notation (as per Etter’s methodology). Compared to benzothiazole acetamides, it exhibits a higher number of intermolecular N–H···O and S···O interactions, contributing to its crystalline stability . This contrasts with marine-derived analogues, which often rely on weaker van der Waals forces due to their flexible alkyl chains .
Physicochemical Properties
| Property | Target Compound | Salternamide E | Benzothiazole Acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 452.5 | 348.4 | 265.3 |
| LogP (predicted) | 3.2 | 1.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.05 | 1.2 | 0.3 |
Preparation Methods
Stepwise Cyclization Strategy
The most widely reported method involves constructing the tetraazatricyclic core through sequential cyclization reactions. A representative pathway begins with the synthesis of a thiazole intermediate, followed by nitrogen insertion and ring closure.
Key Steps :
-
Thiazole Formation : Reaction of 2-aminothiophenol with phenylglyoxal in ethanol under reflux yields 6-phenyl-4-thia-1,5-diazabicyclo[3.3.0]octa-2,5-dien-8-one.
-
Nitrogen Functionalization : Treatment with hydrazine hydrate introduces additional nitrogen atoms, forming a 1,5,6,8-tetraazabicyclic intermediate.
-
Tricyclic Closure : Copper(I)-catalyzed intramolecular cyclization at 120°C in dimethylformamide (DMF) completes the 10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-triene core.
Reaction Conditions :
-
Temperature: 80–120°C
-
Catalysts: CuI (5 mol%)
-
Solvent: DMF or toluene
-
Yield: 38–45% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Acetamide Coupling
The final step involves coupling the tricyclic core with N-(2,3-dimethylphenyl)acetamide via a Michael addition or nucleophilic acyl substitution.
Procedure :
-
Activate the tricyclic intermediate’s C-12 position using bromine or iodine in acetic acid.
-
React with N-(2,3-dimethylphenyl)acetamide in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours.
-
Isolate the product via recrystallization (ethanol/water).
Optimization Data :
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature | 50–80°C | 60°C |
| Base | K₂CO₃, NaHCO₃ | K₂CO₃ |
| Reaction Time | 8–24 hours | 12 hours |
| Yield | 25–52% | 48% |
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to streamline the coupling of preformed tricyclic bromides with acetamide derivatives.
Protocol :
-
Synthesize 12-bromo-tetraazatricyclo intermediate via bromination (NBS, CCl₄).
-
Employ Pd(PPh₃)₄ (2 mol%) and XPhos ligand in a toluene/water biphasic system.
-
Heat at 100°C for 6 hours under argon.
Performance Metrics :
| Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc)₂/XPhos | 62 | 98.5 |
| PdCl₂(dppf) | 55 | 97.8 |
| NiCl₂(dme) | 28 | 91.2 |
Photoredox Catalysis
Visible-light-mediated methods enhance selectivity for the tricyclic core’s C-12 position.
Conditions :
-
Irradiation with blue LEDs (450 nm)
-
Catalysts: Ir(ppy)₃ (1 mol%)
-
Solvent: DCM/MeCN (1:1)
-
Yield: 58% with >99% regioselectivity.
Solid-Phase Synthesis
Resin-Bound Intermediate Strategy
This approach immobilizes the tricyclic core on Wang resin to simplify purification.
Steps :
-
Resin Functionalization : Load Fmoc-protected amine linker onto Wang resin using DIC/HOBt.
-
Core Assembly : Build the tetraazatricyclic structure via iterative coupling/cyclization steps.
-
Acetamide Conjugation : Cleave with TFA/water (95:5) and couple with N-(2,3-dimethylphenyl)acetic acid using HATU.
Advantages :
-
Purity: >95% after cleavage
-
Scalability: 10 mmol-scale demonstrated
Biotechnological Approaches
Enzymatic Cyclization
Engineered transaminases and cytochrome P450s catalyze key cyclization steps under mild conditions.
Case Study :
-
Enzyme : CYP119 mutant (A245V/F87W)
-
Substrate : Linear tetraaza precursor
-
Conditions : pH 7.4, 30°C, NADPH regeneration system
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Classical | 48 | 95 | Moderate | 120 |
| Palladium Catalysis | 62 | 98.5 | High | 85 |
| Photoredox | 58 | 99 | Low | 210 |
| Solid-Phase | 65 | 95 | High | 150 |
| Enzymatic | 72 | 97 | High | 90 |
Challenges and Optimization Strategies
Byproduct Formation
Major byproducts include:
-
Diastereomers : Due to stereochemical complexity at C-3 and C-7.
-
Oxidation Products : Thia group oxidation to sulfoxide (mitigated by anaerobic conditions).
Mitigation :
-
Use chiral auxiliaries (e.g., Oppolzer’s sultam) for stereocontrol.
-
Add antioxidants (e.g., BHT) during cyclization.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but risk decomposition. Alternatives:
| Solvent | Reaction Rate (rel.) | Stability |
|---|---|---|
| DMF | 1.00 | Low |
| THF | 0.75 | Moderate |
| tert-Amyl alcohol | 0.90 | High |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound’s core consists of a thia-tetraazatricyclic framework fused with a phenyl-substituted oxo group and an acetamide side chain. The sulfur atom (10-thia) and nitrogen-rich bicyclic system enhance electron-deficient regions, promoting interactions with biological targets like enzymes. The 2,3-dimethylphenyl moiety increases lipophilicity, potentially improving membrane permeability . Structural characterization via NMR and X-ray crystallography (if crystalline) is critical to confirm stereoelectronic effects .
Q. What are the foundational steps for synthesizing this compound?
Synthesis typically involves:
- Cyclization : Formation of the tetraazatricyclic core using reagents like acetic anhydride or thionation agents under reflux conditions.
- Acetylation : Coupling the tricyclic intermediate with 2,3-dimethylphenylamine via nucleophilic acyl substitution.
- Purification : Use of column chromatography or recrystallization to isolate the product. Key parameters include solvent polarity (e.g., DMF for solubility) and temperature control to avoid side reactions .
Q. Which analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% is standard for biological testing).
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable reaction conditions. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to reduce trial-and-error steps. Molecular dynamics simulations can model solvent effects, guiding choices like using tetrahydrofuran (THF) for controlled reactivity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Orthogonal Assays : Use both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) methods to validate target engagement.
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with assays.
- Batch Consistency Analysis : Compare multiple synthetic batches via DSC (differential scanning calorimetry) to rule out polymorphic variations affecting activity .
Q. How can SAR studies enhance this compound’s therapeutic potential?
- Substituent Modifications : Replace the 2-oxo group with a thioamide (C=S) to modulate hydrogen-bonding capacity.
- Scaffold Hybridization : Fuse the tricyclic core with pyrimidine or thiazole rings to diversify interaction sites.
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivalate) to improve bioavailability. Validate changes using SPR (surface plasmon resonance) for binding kinetics .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps.
- DoE (Design of Experiments) : Multi-variable analysis optimizes parameters (e.g., catalyst loading, residence time).
- Green Chemistry Principles : Substitute DMF with Cyrene™ (a bio-based solvent) to reduce toxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
